molecular formula C6H7ClFN3O B2528599 6-Fluoropyridine-2-carbohydrazide hydrochloride CAS No. 2031260-85-0

6-Fluoropyridine-2-carbohydrazide hydrochloride

Cat. No.: B2528599
CAS No.: 2031260-85-0
M. Wt: 191.59
InChI Key: JHBQMFHGTHLSCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyridine-2-carbohydrazide hydrochloride typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyridine-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

6-Fluoropyridine-2-carbohydrazide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

    6-Chloropyridine-2-carbohydrazide: Similar structure but with a chlorine atom instead of fluorine.

    6-Bromopyridine-2-carbohydrazide: Contains a bromine atom in place of fluorine.

    6-Iodopyridine-2-carbohydrazide: Features an iodine atom instead of fluorine.

Uniqueness: 6-Fluoropyridine-2-carbohydrazide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s strong electron-withdrawing effect can enhance the compound’s stability and reactivity compared to its chlorine, bromine, and iodine analogs .

Properties

IUPAC Name

6-fluoropyridine-2-carbohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O.ClH/c7-5-3-1-2-4(9-5)6(11)10-8;/h1-3H,8H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBQMFHGTHLSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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